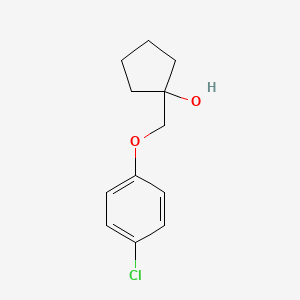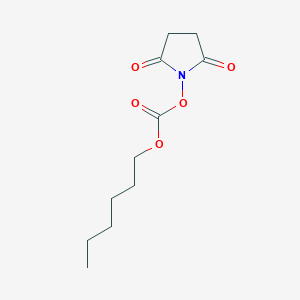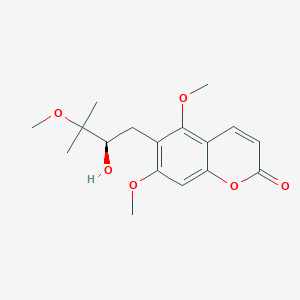
Toddalolactone 3'-O-methyl ether (6-(2-Hydroxy-3-methoxy-3-methylbutyl)-5,7-dimethoxycoumarin)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound belongs to the family of coumarins, which are known for their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Toddalolactone 3’-O-methyl ether typically involves the extraction and isolation from natural sources such as Zanthoxylum asiaticum. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for synthesizing coumarins involve the Pechmann condensation, Knoevenagel condensation, and Perkin reaction.
Industrial Production Methods
Industrial production methods for Toddalolactone 3’-O-methyl ether are not well-documented. The compound is primarily obtained through extraction from natural sources, which may involve solvent extraction, chromatography, and crystallization techniques.
化学反応の分析
Types of Reactions
Toddalolactone 3’-O-methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Toddalolactone 3’-O-methyl ether may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Toddalolactone 3’-O-methyl ether has various scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies and as a starting material for synthesizing other coumarin derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and as a component in cosmetic formulations.
作用機序
The mechanism of action of Toddalolactone 3’-O-methyl ether involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial and anti-inflammatory effects may involve the inhibition of microbial growth and the modulation of inflammatory pathways, respectively.
類似化合物との比較
Similar Compounds
Similar compounds to Toddalolactone 3’-O-methyl ether include other coumarin derivatives such as:
Umbelliferone: 7-Hydroxycoumarin, known for its antioxidant and anti-inflammatory properties.
Scopoletin: 6-Methoxy-7-hydroxycoumarin, recognized for its antimicrobial and anticancer activities.
Esculetin: 6,7-Dihydroxycoumarin, noted for its antioxidant and anti-inflammatory effects.
Uniqueness
Toddalolactone 3’-O-methyl ether is unique due to its specific structural features, such as the presence of methoxy and hydroxy groups, which contribute to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C17H22O6 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
6-[(2R)-2-hydroxy-3-methoxy-3-methylbutyl]-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C17H22O6/c1-17(2,22-5)14(18)8-11-12(20-3)9-13-10(16(11)21-4)6-7-15(19)23-13/h6-7,9,14,18H,8H2,1-5H3/t14-/m1/s1 |
InChIキー |
OWHTXFVUUCBRRM-CQSZACIVSA-N |
異性体SMILES |
CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)OC |
正規SMILES |
CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


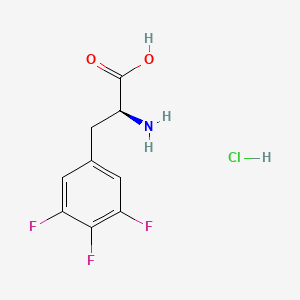
![[1-(Cyclopropylmethyl)cyclopentyl]methanamine](/img/structure/B13439468.png)

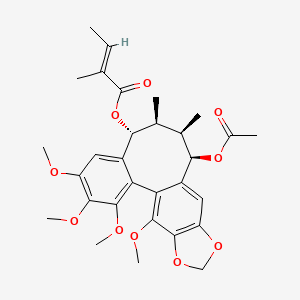

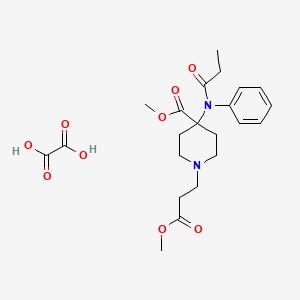

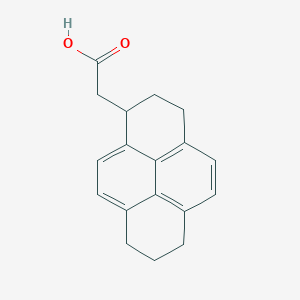
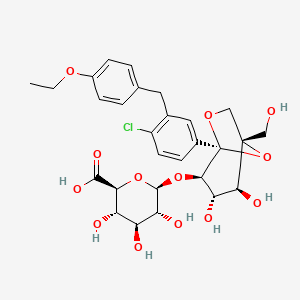

![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
